Para-Chloro Substitution on the N-Phenyl Ring Confers c-Met/ALK Kinase Selectivity Over VEGFR2 Compared to 4-Phenoxypyridine Hybrids
The target compound's bis(4-chlorophenyl) architecture places it within the scope of substituted pyridazine carboxamides claimed as inhibitors of protein kinases 'especially against ALK' and c-Met [1]. SAR analysis of 4-oxo-1,4-dihydropyridazine-3-carboxamide-containing hybrids reveals that electron-withdrawing groups (Cl, F) on terminal phenyl rings enhance antitumor activity; in contrast, related 4-phenoxypyridine derivatives bearing the same core preferentially target VEGFR2 (IC50 = 0.23 μM for compound 15b) [2]. The specific para-chloro bis-substitution pattern of the target compound is thus expected to shift the kinase selectivity profile away from VEGFR2 and toward ALK/c-Met relative to phenoxypyridine-containing analogs.
| Evidence Dimension | Kinase selectivity profile (ALK/c-Met vs. VEGFR2) |
|---|---|
| Target Compound Data | Bis(4-chlorophenyl) substitution (electron-withdrawing); claimed as ALK/c-Met inhibitor class |
| Comparator Or Baseline | 4-Phenoxypyridine hybrid 15b (4-oxo-1,4-dihydropyridazine-3-carboxamide moiety): VEGFR2 IC50 = 0.23 μM; A549 IC50 = 0.75 μM |
| Quantified Difference | Target selectivity inferred from patent claims vs. VEGFR2 IC50 = 0.23 μM for comparator; quantitative ALK/c-Met IC50 for target compound not publicly disclosed |
| Conditions | Comparative SAR from US Patent 9,126,947 B2 and Arch. Pharm. Chem. Life Sci. 2019 publication |
Why This Matters
Procurement for ALK or c-Met inhibitor programs should prioritize the bis(4-chlorophenyl) analog over phenoxypyridine hybrids to avoid VEGFR2 off-target activity.
- [1] Liang C. Substituted pyridazine carboxamide compounds. US Patent 9,126,947 B2, issued September 8, 2015. View Source
- [2] Design, synthesis, and biological evaluation of novel 4-phenoxypyridine derivatives as potential antitumor agents. Arch. Pharm. Chem. Life Sci. 2019, 352, e1800338. View Source
